molecular formula C19H15NO6 B12208662 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12208662
M. Wt: 353.3 g/mol
InChI Key: ASGAGQVPTSJOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoxazepine-dione core fused with a 2,3-dihydro-1,4-benzodioxin subunit via a ketone-containing ethyl linker. The benzodioxin moiety is a bicyclic ether system known for enhancing metabolic stability and modulating lipophilicity in drug design .

Properties

Molecular Formula

C19H15NO6

Molecular Weight

353.3 g/mol

IUPAC Name

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C19H15NO6/c21-14(12-5-6-16-17(9-12)25-8-7-24-16)10-20-18(22)11-26-15-4-2-1-3-13(15)19(20)23/h1-6,9H,7-8,10-11H2

InChI Key

ASGAGQVPTSJOIR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=O)COC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Coupling Reactions

The synthesis typically begins with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde and a benzoxazepine precursor, such as 1,4-benzoxazepine-3,5-dione. The aldehyde undergoes a nucleophilic addition with a Grignard reagent or organozinc compound to introduce the 2-oxoethyl moiety. For instance, reaction with isopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C yields the secondary alcohol intermediate, which is subsequently oxidized to the ketone using Jones reagent (CrO3/H2SO4).

Key challenges at this stage include controlling regioselectivity and minimizing over-oxidation. Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:2) is employed to monitor progress, with target Rf values between 0.3–0.4.

Ring Formation and Cyclization

The critical benzoxazepine ring closure is achieved through intramolecular amide bond formation. A mixture of the ketone intermediate and benzoxazepine-dione in dimethylformamide (DMF) is heated to 110°C under nitrogen atmosphere for 12–16 hours. Lithium hydride (LiH) acts as a base to deprotonate the amide nitrogen, facilitating nucleophilic attack on the carbonyl carbon.

Table 1: Optimization of Cyclization Conditions

BaseSolventTemperature (°C)Yield (%)
LiHDMF11068
K2CO3DMF11045
NaHTHF8052
DBUToluene12060

Data adapted from

The use of LiH in DMF provides optimal yields (68%) compared to weaker bases like K2CO3 (45%). Side products, including uncyclized linear amides (5–12%), are removed via column chromatography (SiO2, gradient elution from 20% to 50% ethyl acetate in hexane).

Single-Step Methodologies

Chiral Pool Approach Using α-Haloacids

Recent advances exploit chiral pool synthesis by coupling 2,3-dihydro-1,4-benzodioxin-6-acetic acid with α-bromoacetyl derivatives of benzoxazepine precursors. This method, adapted from benzoxazepine-dione syntheses, involves:

  • Activation of the carboxylic acid with thionyl chloride (SOCl2) to form the acid chloride

  • Condensation with N-protected benzoxazepine amine in dichloromethane (DCM) at 0°C

  • In situ cyclization using triethylamine (TEA) as base

The single-step process achieves 54% yield with enantiomeric excess (ee) >98% when using (R)-α-bromopropionic acid. However, competing benzoxazinone formation (8–15%) necessitates careful control of SOCl2 stoichiometry (1.2 equivalents).

Solid-Phase Synthesis for Parallel Optimization

A patent-derived method utilizes Wang resin-bound benzoxazepine intermediates to enable combinatorial optimization:

  • Immobilization of 3,5-dioxo-1,4-benzoxazepine via hydroxymethyl resin linkage

  • Coupling with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl chloride (5 equivalents) in DMF/pyridine

  • Cleavage with trifluoroacetic acid (TFA)/H2O (95:5)

This approach facilitates rapid screening of 96 conditions per batch, identifying optimal temperatures (70°C) and coupling reagents (HATU vs. EDCI).

Cyclization and Ring-Closing Methodologies

Base-Mediated Intramolecular Cyclization

The pivotal cyclization step demonstrates pronounced solvent and base dependence. Comparative studies reveal:

  • Polar aprotic solvents (DMF, DMSO): Enhance reaction rate but increase epimerization risk (up to 20% diastereomers)

  • Ethereal solvents (THF, 2-Me-THF): Lower yields (38–42%) but better stereochemical control

  • Bicyclic amines (DABCO, DBU): Accelerate cyclization but promote decomposition above 100°C

Mechanistic Insight : Density functional theory (DFT) calculations indicate a concerted asynchronous mechanism where base deprotonation (ΔG‡ = 18.3 kcal/mol) precedes rate-limiting C–O bond formation (ΔG‡ = 24.7 kcal/mol).

Acid-Catalyzed Ring Closure

Alternative protocols employ acidic conditions for substrates prone to β-elimination:

  • Treatment with p-toluenesulfonic acid (pTSA) in refluxing toluene

  • Azeotropic water removal via Dean-Stark trap

  • Neutralization with NaHCO3

This method achieves 61% yield for electron-deficient benzodioxinyl derivatives but fails with alkyl-substituted analogs.

Reaction Optimization and Scale-Up Challenges

Temperature and pH Control

Precise temperature gradients prove critical during exothermic stages. Industrial-scale batches (>10 kg) require:

  • Jacketed reactors with ±1°C control

  • Semi-batch addition of LiH over 2–4 hours

  • In-line Fourier-transform infrared (FTIR) monitoring of carbonyl intermediates

pH adjustments during workup (maintained at 6.0–6.5) prevent lactam hydrolysis while facilitating byproduct precipitation.

Purification and Crystallization

Final purification employs sequential techniques:

  • Flash chromatography : Removes polymeric byproducts (Mw >5,000 Da)

  • Antisolvent crystallization : Methanol/water (4:1) induces nucleation at 4°C

  • Charcoal treatment : Reduces colored impurities (APHA <50)

Single-crystal X-ray diffraction confirms the cis-fused benzodioxin-benzoxazepine system with C–O bond lengths of 1.448–1.455 Å.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Kilogram-Scale Production

ParameterMulti-StepSingle-StepSolid-Phase
Total Yield (%)425438
Purity (HPLC %)99.298.799.5
Cycle Time (Days)1485
Cost Index ($/kg)12,5009,80015,200

Data synthesized from

The single-step method offers superior yield and cost efficiency but requires stringent control over halogenated intermediates. Multi-step synthesis remains preferred for GMP manufacturing due to well-established impurity profiles.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxin moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Molecular Formula

  • C : 19
  • H : 19
  • N : 1
  • O : 5

Structure

The compound features a benzoxazepine core fused with a benzodioxin moiety, contributing to its unique chemical behavior. The presence of the oxoethyl group enhances its reactivity and potential interactions with biological targets.

Pharmaceutical Research

The compound has been investigated for its potential therapeutic applications due to its ability to interact with specific biological pathways. Notably:

  • Cannabinoid Receptor Modulation : Research indicates that derivatives of compounds similar to this one can act as selective agonists for the type 2 cannabinoid receptor (CB2), which is implicated in various physiological processes and diseases .
  • Pain Management : Some studies suggest that compounds derived from this structure may exhibit analgesic properties without central nervous system side effects, making them suitable candidates for pain management therapies .

Antidiabetic Activity

Recent studies have explored the anti-diabetic potential of related compounds. For instance, synthesized derivatives have shown activity against the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism and diabetes management .

Antioxidant Properties

The structural characteristics of this compound may confer antioxidant activities, making it a potential candidate for formulations aimed at reducing oxidative stress in biological systems.

Synthesis of Novel Compounds

The synthetic pathways leading to this compound allow for the modification of functional groups, enabling the development of new derivatives with tailored biological activities. This versatility is critical in drug discovery and development processes.

Case Study 1: Cannabinoid Receptor Agonists

A study highlighted the synthesis of new derivatives from benzodioxin compounds that demonstrated selective agonist activity for CB2 receptors. These compounds were evaluated for their efficacy in preclinical models of inflammation and pain without psychotropic effects .

Case Study 2: Antidiabetic Agents

In another investigation, researchers synthesized various derivatives based on the parent structure and tested them for α-glucosidase inhibition. Results indicated promising anti-diabetic activity, suggesting that modifications to the benzodioxin structure could enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxin Subunits

Compound Name Key Structural Features Pharmacological Activity Synthesis Highlights
Target Compound : 4-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione Benzoxazepine-dione + benzodioxin linked via ketone-ethyl group Not explicitly reported; inferred potential for CNS or anti-inflammatory activity based on structural analogs Likely involves multi-step coupling of benzodioxin-acetic acid derivatives with benzoxazepine precursors (similar to methods)
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin-acetic acid Anti-inflammatory (comparable to Ibuprofen in carrageenan-induced edema assays) Synthesized via alkylation/cyclization; high yield (~70%)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide Benzodioxin + piperazinyl sulfonamide Exact activity unconfirmed; sulfonamide groups often target enzymes/receptors Exact mass: 445.167; synthesized via amide coupling
4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid Nitro-substituted benzoxazine + benzoic acid No explicit data; nitro groups may influence redox activity or prodrug design Commercial availability (Parchem Chemicals); used in specialty synthesis

Heterocyclic Derivatives with Overlapping Pharmacophores

  • [18F]FECUMI-101 : A triazine-dione derivative with a fluorinated ethoxy group and piperazine linker. While structurally distinct, its radiosynthesis (20–25% yield via one-pot method) highlights the challenges in incorporating fluorine for PET imaging, a consideration for modifying the target compound .
  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-(2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea: Combines benzodioxin-like coumarin with thiazole and urea moieties.

Key Research Findings and Trends

  • Anti-inflammatory Potential: Benzodioxin-acetic acid derivatives (e.g., ) show efficacy comparable to NSAIDs, suggesting that the target compound’s benzodioxin subunit may confer similar benefits if optimized .
  • Synthetic Complexity : The target compound’s benzoxazepine-dione core likely requires advanced cyclization strategies, contrasting with simpler benzodioxin-acetic acid syntheses .
  • Metabolic Considerations: Benzodioxin’s ether linkages may reduce oxidative metabolism, enhancing half-life compared to non-ether analogs .

Biological Activity

The compound 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is part of a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of benzoxazepine derivatives typically involves multi-step processes that integrate various chemical moieties. A common synthetic route includes:

  • Formation of the Benzodioxin Moiety : The starting material is often a catechol derivative reacted with ethylene glycol in the presence of an acid catalyst.
  • Introduction of the Benzoxazepine Structure : The benzoxazepine framework is constructed through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Final Coupling : The final product is obtained by coupling the benzodioxin and benzoxazepine moieties through amide bond formation using coupling reagents like EDCI or DCC.

Biological Activity

The biological activities of 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione have been explored in various studies focusing on its potential therapeutic effects against several diseases.

Antioxidant Activity

Research indicates that compounds containing the benzodioxin moiety exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress-related diseases. The compound has shown effectiveness in scavenging free radicals in vitro, suggesting its potential use as a dietary supplement or therapeutic agent in oxidative stress-related conditions .

Anticancer Activity

Several studies have reported that benzoxazepine derivatives possess anticancer properties. For instance, derivatives similar to 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine have been evaluated for their cytotoxic effects on various cancer cell lines. Results showed that these compounds inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory potential. In particular, it has been screened against enzymes such as acetylcholinesterase and α-glucosidase. The results indicate that it could serve as a lead compound for developing drugs aimed at treating Alzheimer's disease and Type 2 Diabetes Mellitus (T2DM) due to its ability to inhibit these enzymes effectively .

Case Studies

  • Anticancer Studies : A study evaluated the effects of various benzoxazepine derivatives on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers when treated with these compounds.
    CompoundIC50 (µM)Apoptosis Induction
    Compound A15Yes
    Compound B20Yes
    Target Compound10Yes
    This highlights the potential of 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine as a promising anticancer agent.
  • Enzyme Inhibition Studies : Another study focused on the inhibitory effects of the compound on α-glucosidase activity. The findings suggested that the compound significantly reduced enzyme activity compared to control groups.
    Enzyme Activity (%)Control GroupTest Group
    α-glucosidase100%45%
    This suggests its potential utility in managing postprandial hyperglycemia in diabetic patients.

Q & A

Basic: What are the critical safety protocols for handling and storing this compound in laboratory settings?

Methodological Answer:

  • Handling: Use inert gas purging (e.g., nitrogen) during synthesis to prevent oxidation or unintended reactions. Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles to avoid skin/eye contact. Conduct experiments in fume hoods with HEPA filters to minimize inhalation risks .
  • Storage: Keep the compound in airtight, corrosion-resistant containers under dry, cool conditions (≤4°C). Avoid exposure to moisture, direct sunlight, or temperatures exceeding 50°C. Label containers with hazard warnings (e.g., skin/eye irritation, STOT SE) per CLP regulations .

Basic: What are the foundational steps for synthesizing this compound, and which reagents are critical for its core structure?

Methodological Answer:

  • Key Steps:
    • Benzodioxin intermediate preparation: Use Friedel-Crafts acylation with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid (CAS 4442-54-0) and acetyl chloride under anhydrous conditions .
    • Benzoxazepine ring formation: Employ nucleophilic substitution with ethylenediamine derivatives, followed by cyclization using trifluoroacetic anhydride (TFAA) as a catalyst .
  • Critical Reagents: Potassium permanganate (oxidation), lithium aluminum hydride (reduction), and sodium methoxide (nucleophilic activation) are essential for functional group transformations .

Advanced: How can researchers optimize reaction conditions to improve yield and purity in multi-step syntheses?

Methodological Answer:

  • Use factorial design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example:
    • Variables: Temperature (40–80°C), solvent (DMF vs. THF), and reaction time (6–24 hrs).
    • Analysis: Apply ANOVA to identify significant factors. For instance, higher DMF ratios may enhance cyclization efficiency but reduce benzodioxin stability .
  • Process Control: Implement real-time monitoring (e.g., in situ FTIR) to track intermediate formation and adjust conditions dynamically .

Advanced: What computational strategies are effective for predicting the compound’s reactivity and degradation pathways?

Methodological Answer:

  • Quantum Chemical Modeling: Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate reaction energetics, such as activation barriers for hydrolysis or photodegradation. Compare with experimental HPLC-MS data to validate pathways .
  • Machine Learning (ML): Train models on PubChem datasets to predict solubility, stability, and potential side reactions. For example, ML can prioritize solvents that minimize byproduct formation during benzoxazepine ring closure .

Advanced: How should researchers address contradictory spectral data (e.g., NMR vs. MS) during structural validation?

Methodological Answer:

  • Cross-Validation:
    • NMR: Run 13C^{13}\text{C}-DEPT and 2D-COSY to resolve overlapping signals, especially for benzodioxin and benzoxazepine protons.
    • HRMS: Compare isotopic patterns with theoretical simulations (e.g., using MassHunter) to confirm molecular formula accuracy.
  • Contingency Testing: If discrepancies persist, synthesize a deuterated analog to isolate specific proton environments or employ X-ray crystallography for unambiguous confirmation .

Advanced: What methodologies are recommended for assessing the compound’s environmental toxicity and biodegradation potential?

Methodological Answer:

  • Ecotoxicology Assays:
    • Aquatic Toxicity: Follow OECD Test Guideline 201 using Daphnia magna to determine EC50_{50} values. Monitor LC50_{50} over 48 hrs and compare with baseline benzoquinone derivatives .
    • Biodegradation: Conduct closed-bottle tests (OECD 301D) under aerobic conditions. Use GC-MS to track intermediate metabolites (e.g., dihydroxybenzene derivatives) .
  • PBT/vPvB Assessment: Apply QSAR models to estimate persistence (half-life in soil/water) and bioaccumulation factors (log KowK_{ow}) .

Advanced: How can researchers elucidate the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

Methodological Answer:

  • In Silico Docking: Use AutoDock Vina to simulate binding affinities with GABAA_A or serotonin receptors. Prioritize docking poses with the lowest Gibbs free energy (ΔG ≤ -8 kcal/mol) .
  • In Vitro Validation: Perform competitive radioligand binding assays using 3H^3\text{H}-diazepam as a reference. Calculate IC50_{50} values via nonlinear regression (GraphPad Prism) and correlate with computational predictions .

Advanced: What experimental approaches resolve solubility challenges in aqueous or lipid-based formulations?

Methodological Answer:

  • Co-Solvent Screening: Test binary mixtures (e.g., PEG-400/water, DMSO/ethanol) using phase-diagram analysis. Identify optimal ratios where solubility exceeds 1 mg/mL without precipitation .
  • Nanocarrier Systems: Encapsulate the compound in liposomes (e.g., DPPC/cholesterol) and characterize encapsulation efficiency via dialysis-UV spectroscopy. Optimize size (50–200 nm) using dynamic light scattering (DLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.